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molecular formula C11H6ClN3O B8584055 5-Chloro-2-phenyloxazolo[5,4-d]pyrimidine

5-Chloro-2-phenyloxazolo[5,4-d]pyrimidine

Cat. No. B8584055
M. Wt: 231.64 g/mol
InChI Key: RYVRSJJAFBSVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530460B2

Procedure details

7.82 g (64.0 mmol) benzoic acid and 20 mL POCl3 are stirred together at 100° C. for 30 min. Within 45 min 7.00 g (42.7 mmol) 2,6-dichloro-5-aminopyrimidine are added by several portions. The reaction mixture is stirred for additional 2 h at the same temperatur. After that the mixture is carefully added to an ice cold aq. NaOH solution. The resulting precipitate is filtered, washed with water and dried.
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:10][C:11]1[N:16]=[CH:15][C:14]([NH2:17])=[C:13](Cl)[N:12]=1>O=P(Cl)(Cl)Cl>[Cl:10][C:11]1[N:12]=[CH:13][C:14]2[N:17]=[C:1]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[O:9][C:15]=2[N:16]=1

Inputs

Step One
Name
Quantity
7.82 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=NC(=C(C=N1)N)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for additional 2 h at the same temperatur
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1N=CC2=C(N1)OC(=N2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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